5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic compound belonging to the class of pyridazine derivatives. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by a unique molecular structure that includes a pyridazine ring fused with a tetrahydropyridine moiety.
The compound can be synthesized through various chemical methods, utilizing readily available precursors. Its structure and properties have been explored in scientific literature, highlighting its significance in organic chemistry and pharmacology.
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is classified as a heterocyclic organic compound. It features nitrogen atoms within its ring structure, which contributes to its reactivity and interaction with biological targets.
The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes include:
The synthesis may also incorporate advanced techniques such as continuous flow reactors to enhance yield and purity during industrial production. Reaction conditions are optimized for temperature and solvent choice to ensure efficient transformation of starting materials into the desired product.
The molecular formula of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is , with a molecular weight of 219.28 g/mol. The compound features a bicyclic structure that includes both a pyridine and a pyridazine ring.
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction. The specific conditions for each reaction (temperature and solvent) are crucial for achieving the desired transformations.
The mechanism of action for 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific biological targets. The compound may bind to enzymes or receptors within biological pathways, leading to alterations in their activity. This interaction can result in various biological responses that are being investigated for therapeutic potential.
The compound exhibits characteristics typical of heterocyclic organic compounds. Its physical state may vary based on purity and environmental conditions.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.28 g/mol |
IUPAC Name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI Key | XVLSGADCZQVRCE-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)N2C(=O)C3=C(CNCC3)C=N2 |
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several applications in scientific research:
This compound's multifaceted applications highlight its significance in advancing research across various scientific domains.
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one represents a systematically named bicyclic heterocycle. The IUPAC name reflects its fusion pattern: the "pyrido" prefix denotes a pyridine ring fused to a pyridazine ring at positions [3,4-d], indicating bond fusion between pyridine atoms 3 and 4 and pyridazine atoms 4 and 5. The "5,6,7,8-tetrahydro" descriptor specifies partial saturation of the pyridine ring, while the "1(2H)-one" suffix indicates a ketone at position 1 of the pyridazinone ring [1] [3] [8]. Its molecular formula is C₇H₉N₃O, with a molecular weight of 151.17 g/mol [8].
Structurally, the compound features a planar pyridazinone ring fused to a piperidine-like ring in boat conformation. Key characteristics include:
Compound Name | Substituents | Molecular Formula | Molecular Weight | |
---|---|---|---|---|
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one | Ketone at position 4 | C₇H₉N₃O | 151.17 | [3] |
2-Cyclohexyl derivative | Cyclohexyl at N2 | C₁₃H₁₉N₃O | 233.31 | [10] |
Hydrochloride salt | HCl addition at N5/N8 | C₇H₁₀ClN₃O | 187.63 | [4] |
The scaffold emerged prominently in the 1990s with Sladowska et al.'s synthesis of 4-amino-substituted analogs exhibiting analgesic properties. This marked a shift from earlier pyridazine derivatives toward fused bicyclic systems [5]. The 2000s saw strategic advances:
The scaffold’s evolution reflects a trajectory from phenotypic screening to target-driven design, enabled by modular synthetic routes like Pd-catalyzed cross-coupling and reductive cyclization [6] [9].
This bicyclic system is a privileged structure in kinase inhibitor development due to its dual hydrogen-bond acceptor/donor profile and 3D-shape complementarity. Key attributes include:
Target Kinase | Derivative Structure | Potency (IC₅₀) | Biological Outcome |
---|---|---|---|
ERK2 | 7-Aryl-2-methyl substituted | <10 nM | Suppressed phospho-RSK in HepG2 xenografts [7] |
p97/VCP | Indole-amide at C3 (V12) | 0.4 μM | Unfolded protein response activation in AML [9] |
p38α MAPK | 4-Fluorophenyl at C3 | Sub-nM | TNF-α suppression in vivo [5] |
The scaffold’s versatility is evidenced by its application across ERK, p97, mTOR, and PI3K targets, positioning it as a cornerstone in kinase-focused drug discovery [1] [6] [7].
Compound Name | Source Citation |
---|---|
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one | [1] |
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one | [3] |
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride (CAS 1956334-34-1) | [4] |
2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one | [10] |
Compound V12 (p97 inhibitor) | [9] |
Compound 13a (H1 antagonist) | [5] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7